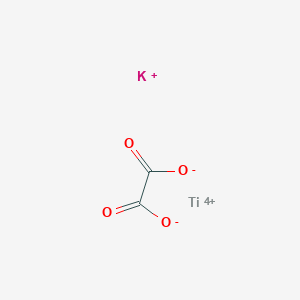

Potassium;oxalate;titanium(4+)

Description

Potassium titanium oxide oxalate (PTO), with the chemical formula K₂[TiO(C₂O₄)₂]·2H₂O (CAS: 14402-67-6), is a titanium(IV) complex featuring oxalate ligands and potassium counterions. It exists as a white crystalline solid, highly soluble in water, and exhibits pH-dependent reactivity . Its applications span:

- Analytical Chemistry: Quantitative detection of hydrogen peroxide (H₂O₂) vapor in powders via colorimetric response .

- Water Treatment: Efficient coagulation of arsenic (As) and cadmium (Cd) in drinking water, outperforming traditional coagulants like Fe₂(SO₄)₃ .

- Catalysis: Used in polyester production due to its redox-active titanium center .

Key properties include a detection limit of 0.190 ppm H₂O₂ and optimal reactivity at pH 3, with precipitation observed at neutral pH .

Properties

IUPAC Name |

potassium;oxalate;titanium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K.Ti/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOORYZQSEMGM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[K+].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2KO4Ti+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;oxalate;titanium(4+) can be synthesized through the reaction of titanium dioxide (TiO2) with oxalic acid (H2C2O4) and potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:

TiO2+2H2C2O4+2KOH→K2TiO(C2O4)2+2H2O

Industrial Production Methods

In industrial settings, the production of potassium;oxalate;titanium(4+) involves similar chemical reactions but on a larger scale. The process includes the dissolution of titanium dioxide in oxalic acid, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction and the resulting product is crystallized and purified.

Chemical Reactions Analysis

Types of Reactions

Potassium;oxalate;titanium(4+) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide and carbon dioxide.

Reduction: It can be reduced to form lower oxidation states of titanium.

Substitution: It can undergo ligand exchange reactions with other oxalate or metal complexes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a catalyst.

Substitution: Other metal oxalates or complexing agents in aqueous solutions.

Major Products Formed

Oxidation: Titanium dioxide (TiO2) and carbon dioxide (CO2).

Reduction: Lower oxidation states of titanium compounds.

Substitution: Various metal oxalate complexes.

Scientific Research Applications

Potassium;oxalate;titanium(4+) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.

Biology: Employed in studies involving metal ion interactions and enzyme inhibition.

Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.

Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which potassium;oxalate;titanium(4+) exerts its effects involves the interaction of titanium ions with biological molecules. Titanium ions can bind to proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity and disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

a) Ammonium Titanyl Oxalate (ATO)

ATO ([NH₄]₂[TiO(C₂O₄)₂]·H₂O) shares structural similarities with PTO but differs in counterion (NH₄⁺ vs. K⁺). Both react with H₂O₂ to form colored complexes, but PTO is preferred due to:

- Lower Toxicity : Reduced environmental and handling risks .

- Cost-Effectiveness : Potassium salts are generally cheaper than ammonium salts .

| Property | PTO | ATO |

|---|---|---|

| Counterion | K⁺ | NH₄⁺ |

| Toxicity | Low | Moderate |

| Optimal pH for H₂O₂ | 3 | 3 |

| Application | H₂O₂ detection, water treatment | Laboratory synthesis |

b) Titanium(IV) Oxalate (Ti(C₂O₄)₂)

This ligand-rich variant lacks potassium, resulting in:

- Reduced Solubility : Insoluble in water, limiting its use in aqueous systems .

- Applications : Primarily in ceramics and catalysts, unlike PTO’s analytical and environmental roles .

Other Titanium(IV) Complexes

a) Titanium(IV) Isopropoxide (Ti(OⁱPr)₄)

A metal alkoxide with distinct properties:

- Solubility: Organic solvents (e.g., ethanol) but hydrolyzes in water.

- Applications: Precursor for TiO₂ nanoparticles and thin films, contrasting with PTO’s aqueous applications .

| Property | PTO | Ti(OⁱPr)₄ |

|---|---|---|

| Ligand Type | Oxalate | Isopropoxide |

| Solubility | Water | Organic solvents |

| Primary Use | H₂O₂ sensing, coagulation | Materials synthesis |

b) Titanium(IV) Lactate

A biocompatible complex used in medical coatings. Unlike PTO, it:

Other Potassium Oxalates

a) Dipotassium Oxalate (K₂C₂O₄)

A simple oxalate salt without titanium:

b) Potassium Tetraoxalate (KHC₂O₄·H₂C₂O₄)

An acidic oxalate used in metal cleaning. Compared to PTO:

- Acidity : pH < 2 vs. PTO’s pH 3 optimal range.

- No Titanium Center: Cannot form complexes with As/Cd .

Mixed Metal Oxalates and Titanates

Sodium-Potassium Hexa-titanate (Na/K-Ti₆O₁₃)

A mixed alkali titanate with:

- Structural Stability : High-temperature applications (e.g., ceramics).

- No Oxalate Ligands: Lacks PTO’s redox sensitivity and H₂O₂ detection capability .

Key Research Findings

Water Treatment Efficiency : PTO removes >90% As and Cd at 120 μmol/L, outperforming Fe₂(SO₄)₃, which fails to meet drinking standards .

Cost-Benefit : PTO is 30% cheaper than ATO in large-scale H₂O₂ detection systems .

Environmental Impact : PTO consumes water hardness (Ca²⁺/Mg²⁺), producing softer water, while releasing beneficial K⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.